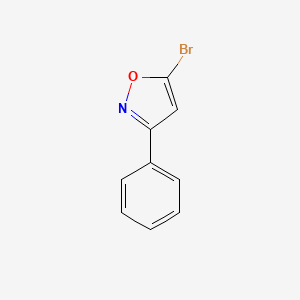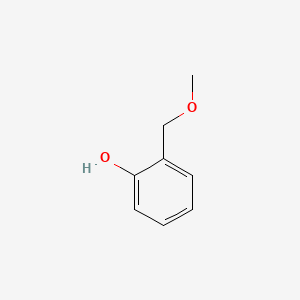
2-(Methoxymethyl)phenol
Overview
Description
2-(Methoxymethyl)phenol, also known as this compound, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol, where a methoxymethyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Biochemical Pathways
Phenolic compounds, including 2-(Methoxymethyl)phenol, are involved in various biochemical pathways. They are synthesized in plants through the shikimate and phenylpropanoid pathways . Once ingested, these compounds can affect a variety of metabolic pathways, potentially influencing health outcomes .
Pharmacokinetics
The metabolites are then excreted in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and bioavailability of phenolic compounds .
Biochemical Analysis
Biochemical Properties
2-(Methoxymethyl)phenol plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may have both beneficial and harmful effects on biological systems .
Additionally, this compound has been shown to interact with antioxidant enzymes such as superoxide dismutase and catalase. These interactions help in mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and preventing cellular damage .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
Moreover, this compound has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes. It can inhibit the activity of lactate dehydrogenase, an enzyme involved in anaerobic glycolysis, thereby reducing the production of lactate and promoting oxidative metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, this compound can bind to the active site of cytochrome P450 enzymes, leading to the inhibition or activation of their catalytic activity . This interaction can result in the formation of reactive intermediates that can either detoxify harmful compounds or generate toxic metabolites.
Additionally, this compound can modulate gene expression by influencing the activity of transcription factors. It has been shown to inhibit the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes . This mechanism contributes to the anti-inflammatory effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . The degradation products may have different biological activities compared to the parent compound.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function. For instance, prolonged exposure to high concentrations of this compound can lead to oxidative stress and cellular damage . At lower concentrations, it may exhibit protective effects by enhancing the activity of antioxidant enzymes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often associated with the generation of reactive intermediates and the depletion of cellular antioxidants.
Threshold effects have also been observed in animal studies, where a certain dosage level is required to elicit a significant biological response. For example, a threshold dose of this compound is necessary to activate antioxidant enzymes and confer protection against oxidative damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, the compound undergoes oxidation by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites can then undergo conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body .
The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels. For instance, the inhibition of lactate dehydrogenase by this compound can reduce the production of lactate and shift the metabolic balance towards oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments.
The distribution of this compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size . The compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific organelles is often mediated by targeting signals and post-translational modifications.
For example, this compound can be targeted to the mitochondria, where it can modulate mitochondrial function and oxidative metabolism . In the nucleus, the compound can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)phenol typically involves the reaction of 2-hydroxybenzyl alcohol with methanol. The process is carried out in a Pyrex pressure bottle at a temperature of 150°C for one hour. The reaction yields a dark brown oil, which is then purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Sodium borohydride (NaBH4).
Substitution: Various electrophiles in the presence of catalysts.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Methoxymethyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the methoxymethyl group.
2-Hydroxyanisole: Another phenol derivative with a methoxy group at the second position.
Uniqueness: 2-(Methoxymethyl)phenol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSICPQZWCDZSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186105 | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32391-38-1, 5635-98-3 | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


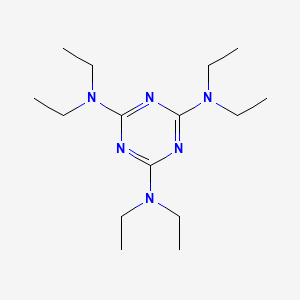
![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)
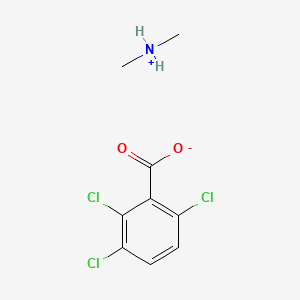

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1596280.png)
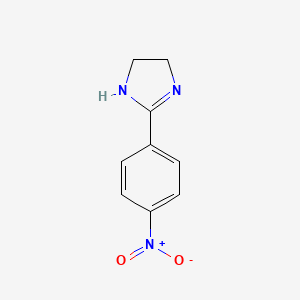
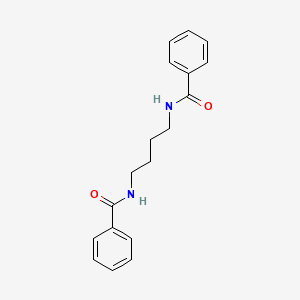


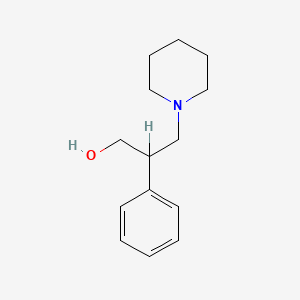
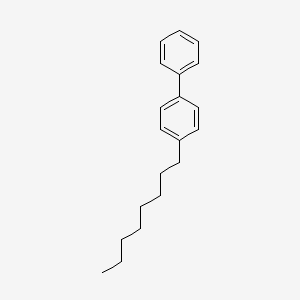
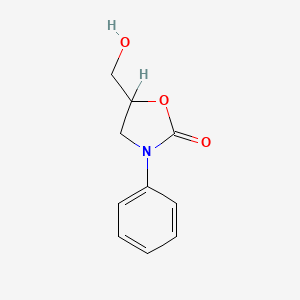
![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)
